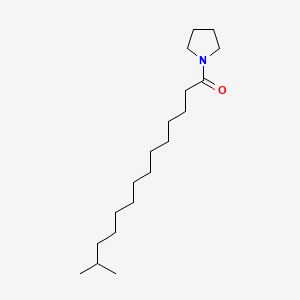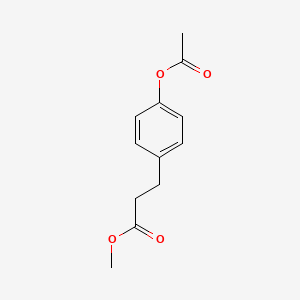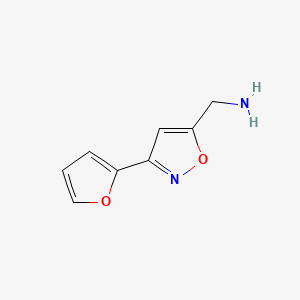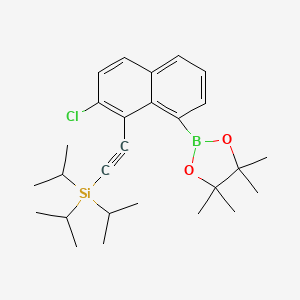![molecular formula C15H24O2 B13944118 7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,1-Dimethylethyl)-3-ethoxy-spiro[35]non-2-EN-1-one is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a base-catalyzed intramolecular aldol condensation.
Introduction of the ethoxy group: This step usually involves an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Final modifications: These may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale etherification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Diethylhexyl butamido triazone
Uniqueness
7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H24O2 |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
7-tert-butyl-1-ethoxyspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-5-17-13-10-12(16)15(13)8-6-11(7-9-15)14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
IENUXOMVXJQOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C12CCC(CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)



![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)

![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)





